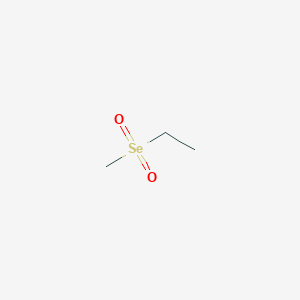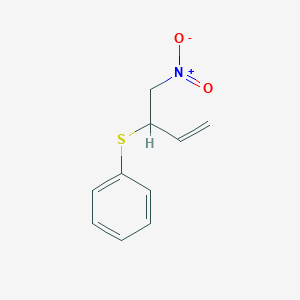
1-Nitrobut-3-en-2-ylsulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrobut-3-en-2-ylsulfanylbenzene is an organic compound with the molecular formula C10H11NO2S It is characterized by the presence of a nitro group (-NO2) and a sulfanyl group (-S-) attached to a benzene ring, along with a butenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-nitrobut-3-en-2-ylsulfanylbenzene typically involves multi-step organic reactions. One common method includes the nitration of but-3-en-2-ylsulfanylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitrobut-3-en-2-ylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 1-Aminobut-3-en-2-ylsulfanylbenzene.
Oxidation: 1-Nitrobut-3-en-2-ylsulfoxide or 1-nitrobut-3-en-2-ylsulfone.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Nitrobut-3-en-2-ylsulfanylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-nitrobut-3-en-2-ylsulfanylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-Nitrobut-3-en-2-ylsulfanylbenzene: Unique due to the presence of both nitro and sulfanyl groups.
1-Nitrobut-3-en-2-ylsulfoxide: Similar structure but with an oxidized sulfanyl group.
1-Nitrobut-3-en-2-ylsulfone: Further oxidized form with distinct chemical properties.
Uniqueness: this compound stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Propriétés
Numéro CAS |
103249-45-2 |
|---|---|
Formule moléculaire |
C10H11NO2S |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
1-nitrobut-3-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H11NO2S/c1-2-9(8-11(12)13)14-10-6-4-3-5-7-10/h2-7,9H,1,8H2 |
Clé InChI |
JHVINBKSPYTPBF-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C[N+](=O)[O-])SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


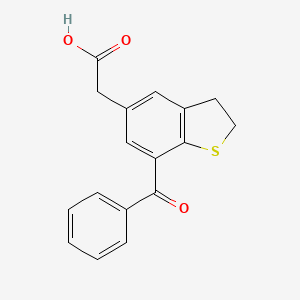

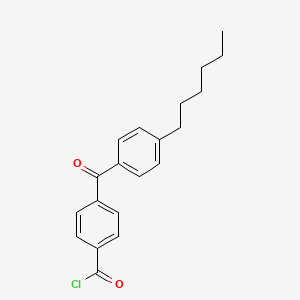
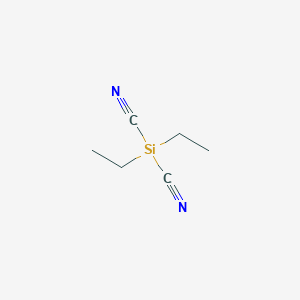
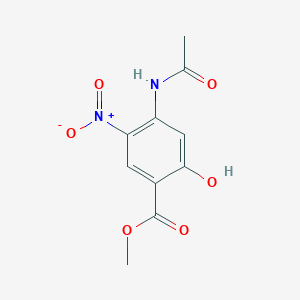
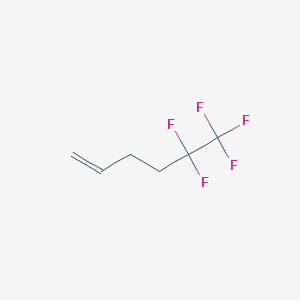
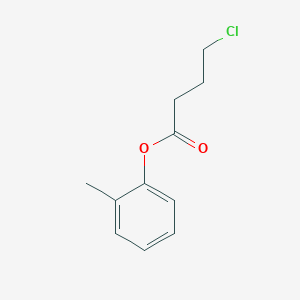
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)

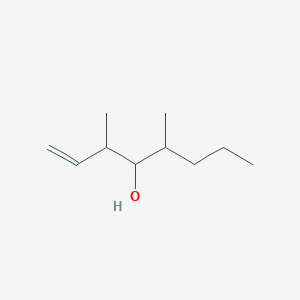

![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)

